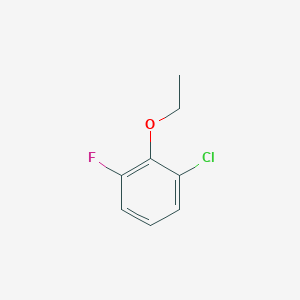

2-Chloro-6-fluoro ethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethoxy-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCMFBFUYVSSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Chloro 6 Fluoro Ethoxybenzene

Reaction Pathways and Kinetics of Carbon-Oxygen Bond Formation and Cleavage

The ether linkage in 2-Chloro-6-fluoroethoxybenzene is a key functional group that dictates much of its reactivity. Both the formation and cleavage of the carbon-oxygen (C-O) bond are central to its application in organic synthesis.

Formation: The synthesis of 2-Chloro-6-fluoroethoxybenzene typically involves a nucleophilic substitution reaction where an ethoxide anion attacks a suitably activated 2-chloro-6-fluorophenyl derivative. One common precursor is 2-chloro-6-fluorophenol (B1225318). The reaction proceeds via a Williamson ether synthesis, where the phenoxide, generated by a base, acts as the nucleophile.

The kinetics of this C-O bond formation are influenced by several factors, including the strength of the base, the nature of the solvent, and the reaction temperature. The rate-determining step is generally the nucleophilic attack of the ethoxide on the aromatic ring or an activated intermediate.

Cleavage: The C-O ether bond in 2-Chloro-6-fluoroethoxybenzene can be cleaved under specific conditions, typically involving strong acids or Lewis acids. The mechanism of cleavage often involves protonation of the ether oxygen, making the ethoxy group a better leaving group (ethanol). Subsequently, a nucleophile can attack the aromatic carbon, leading to the substitution of the ethoxy group. The kinetics of this cleavage are highly dependent on the acid concentration and the temperature.

Role of Halogen Substituents (Chlorine and Fluorine) in Reaction Mechanisms

The presence of both chlorine and fluorine atoms on the benzene (B151609) ring significantly influences the reactivity of 2-Chloro-6-fluoroethoxybenzene. Their effects are a combination of inductive and resonance contributions, as well as steric factors.

Halogens are generally considered deactivating groups in electrophilic aromatic substitution (EAS) due to their strong electron-withdrawing inductive effect (-I effect). lumenlearning.comstackexchange.com Both chlorine and fluorine are more electronegative than carbon and pull electron density away from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. lumenlearning.comstackexchange.com

Between fluorine and chlorine, fluorine exerts a stronger inductive effect due to its higher electronegativity. libretexts.orglibretexts.org Conversely, the resonance effect of fluorine is also considered to be stronger than that of chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. This interplay of opposing effects makes predicting the precise reactivity complex. However, for electrophilic aromatic substitution, halogens are deactivating but ortho-, para-directing. pressbooks.pubopenstax.org

| Effect | Description | Impact on 2-Chloro-6-fluoroethoxybenzene |

| Inductive Effect (-I) | Withdrawal of electron density from the benzene ring through the sigma bond due to the high electronegativity of halogens. | Deactivates the ring towards electrophilic attack. Fluorine has a stronger -I effect than chlorine. |

| Resonance Effect (+R) | Donation of lone pair electrons from the halogens to the benzene ring through the pi system. | Directs incoming electrophiles to the ortho and para positions. Fluorine's +R effect is stronger than chlorine's. |

The chlorine and fluorine atoms are located at the ortho positions relative to the ethoxy group. This arrangement creates significant steric hindrance around the ether linkage and the adjacent ring carbons. This steric bulk can influence reaction mechanisms in several ways:

It can hinder the approach of bulky reagents to the ortho positions, potentially favoring substitution at the less hindered para position.

It can affect the conformation of the ethoxy group, which in turn can influence the C-O bond reactivity.

In reactions involving the ether oxygen, the ortho halogens can sterically shield the oxygen atom from attack.

Nucleophilic Reactivity of the Ethoxy Group

The oxygen atom of the ethoxy group in 2-Chloro-6-fluoroethoxybenzene possesses lone pairs of electrons, making it a potential nucleophile. However, its nucleophilicity is significantly diminished by the electron-withdrawing effects of the ortho-substituted halogenated benzene ring. The inductive effects of the chlorine and fluorine atoms pull electron density away from the oxygen, making its lone pairs less available for donation.

Despite this reduced nucleophilicity, the ethoxy group can participate in reactions under certain conditions. For instance, it can be protonated by strong acids, which is the initial step in ether cleavage. It can also act as a ligand in the formation of metal complexes, although its coordinating ability is weaker compared to less sterically hindered and electronically richer ethers.

Electrophilic Aromatic Reactivity of the Benzene Ring

As discussed earlier, the benzene ring of 2-Chloro-6-fluoroethoxybenzene is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the halogen substituents. lumenlearning.comstackexchange.com However, the combined directing effects of the three substituents (chloro, fluoro, and ethoxy) determine the position of substitution.

The ethoxy group is a strong activating group and an ortho-, para-director due to its strong resonance electron-donating effect. pressbooks.pub In contrast, the halogen atoms are deactivating but also ortho-, para-directing. pressbooks.pubopenstax.org The outcome of an EAS reaction on 2-Chloro-6-fluoroethoxybenzene will therefore be a result of the interplay between these directing effects and the steric hindrance at different positions on the ring. The positions para to the activating ethoxy group and ortho to the halogens are the most likely sites for electrophilic attack, assuming the electrophile is not too sterically demanding.

| Substituent | Electronic Effect | Directing Effect |

| -OCH2CH3 (Ethoxy) | Activating (Strong +R, Weak -I) | Ortho, Para |

| -Cl (Chloro) | Deactivating (Strong -I, Weak +R) | Ortho, Para |

| -F (Fluoro) | Deactivating (Strong -I, Weak +R) | Ortho, Para |

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry provides a powerful tool for investigating the intricate details of reaction mechanisms involving molecules like 2-Chloro-6-fluoroethoxybenzene. Techniques such as Density Functional Theory (DFT) can be used to:

Model molecular structures and electron distribution: This allows for the visualization of how the halogen and ethoxy substituents affect the electronic properties of the benzene ring.

Calculate reaction energies and activation barriers: By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing insights into the reaction pathway and kinetics.

Simulate spectroscopic properties: Theoretical calculations of properties like NMR chemical shifts can aid in the characterization of reaction products and intermediates. dntb.gov.ua

For instance, computational studies can help to quantify the relative strengths of the inductive and resonance effects of the halogen substituents and predict the most favorable sites for electrophilic or nucleophilic attack. They can also be used to explore the conformational landscape of the molecule and how different conformers might exhibit different reactivities.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. omicsonline.org

High-Resolution ¹H and ¹³C NMR Analysis for Structural Confirmation

High-resolution ¹H and ¹³C NMR are the primary methods for confirming the constitution of 2-Chloro-6-fluoroethoxybenzene. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Chloro-6-fluoroethoxybenzene, the spectrum would be expected to show distinct signals for the aromatic protons and the ethoxy group protons. The aromatic region will display complex splitting patterns due to coupling between the non-equivalent protons on the benzene (B151609) ring. The ethoxy group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic ethyl pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of 2-Chloro-6-fluoroethoxybenzene, each unique carbon atom will appear as a single line. libretexts.org The chemical shifts of the carbon signals are indicative of their electronic environment. Aromatic carbons will resonate in the downfield region (typically 100-160 ppm), with those directly attached to the electronegative chlorine, fluorine, and oxygen atoms showing the largest downfield shifts. The carbons of the ethoxy group will appear in the upfield region of the spectrum.

A representative, though not identical, example can be seen in the analysis of 2-chloro-6-methylaniline, where seven distinct carbon peaks were observed, consistent with its molecular structure. researchgate.netresearchgate.net The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which aids in resolving individual carbon signals. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Chloro-6-fluoroethoxybenzene This table is a representation of expected values based on typical chemical shifts and coupling constants for similar structures. Actual experimental values may vary.

| ¹H NMR | |||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | ~6.8 - 7.3 | m | - |

| -OCH₂- | ~4.1 | q | ~7.0 |

| -CH₃ | ~1.4 | t | ~7.0 |

| ¹³C NMR | |||

| Assignment | Chemical Shift (δ, ppm) | ||

| Aromatic C-Cl | ~120 - 130 | ||

| Aromatic C-F | ~155 - 165 (doublet, due to C-F coupling) | ||

| Aromatic C-O | ~150 - 160 | ||

| Aromatic C-H | ~110 - 130 | ||

| -OCH₂- | ~65 - 75 | ||

| -CH₃ | ~10 - 20 |

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to probe the environment of fluorine atoms within a molecule. Since ¹⁹F has a natural abundance of 100% and a high magnetogyric ratio, it provides strong, clear signals. For 2-Chloro-6-fluoroethoxybenzene, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons, providing valuable information about the substitution pattern on the aromatic ring. In a study of N-CHF₂ derivatives, the sensitivity of ¹⁹F NMR to structural aspects was highlighted, with spin-spin coupling constants being particularly informative. researchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides fundamental structural information, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In 2-Chloro-6-fluoroethoxybenzene, COSY would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethoxy group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu HSQC is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methylene group will show a correlation to the carbon signal of that same group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for piecing together the molecular skeleton. For example, the protons of the ethoxy group would show correlations to the aromatic carbon attached to the oxygen atom, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a relatively small and flexible molecule like 2-Chloro-6-fluoroethoxybenzene, NOESY can help to confirm through-space proximities, such as between the ortho protons on the ring and the protons of the ethoxy group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. nih.gov

For 2-Chloro-6-fluoroethoxybenzene, the IR and Raman spectra would exhibit characteristic absorption bands. Key expected vibrations include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the ethoxy group, appearing in the 2850-3000 cm⁻¹ region.

C-O-C stretching: The ether linkage will show strong absorptions in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions.

C-Cl stretching: Generally found in the 600-800 cm⁻¹ range.

C-F stretching: This vibration gives a strong absorption band, typically in the 1000-1400 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

The combination of IR and Raman spectroscopy is powerful because some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa, due to the different selection rules governing the two techniques. faccts.deaps.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For 2-Chloro-6-fluoroethoxybenzene (C₈H₈ClFO), the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight. A key feature in the mass spectrum will be the presence of an M+2 peak with an intensity of approximately one-third that of the M⁺ peak. chemguide.co.uklibretexts.org This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule, as chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 natural abundance. chemguide.co.uk

The fragmentation pattern provides further structural clues. Common fragmentation pathways for ethers include cleavage of the C-O bond. libretexts.orgmiamioh.edu For 2-Chloro-6-fluoroethoxybenzene, one might expect to see fragments corresponding to the loss of the ethyl group (•CH₂CH₃) or the ethoxy group (•OCH₂CH₃). The fragmentation of the aromatic ring can also lead to a series of characteristic ions.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural assignment of 2-Chloro-6-fluoroethoxybenzene is achieved not by a single analytical technique, but through the synergistic integration of data from multiple spectroscopic methods. Mass spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) each provide unique pieces of the structural puzzle. When combined, they offer a comprehensive and unambiguous confirmation of the molecule's constitution.

The elucidation process mimics a systematic investigation. acs.org MS provides the molecular formula, IR identifies the functional groups present, ¹³C NMR reveals the number of unique carbon environments and their nature, and ¹H NMR details the proton environment and connectivity. acs.org

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is the first step in identifying the compound by establishing its molecular weight and elemental composition. For 2-Chloro-6-fluoroethoxybenzene (C₈H₈ClFO), the molecular weight is approximately 174.6 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to this mass.

A critical diagnostic feature is the isotopic pattern of chlorine. chemdictionary.org Natural chlorine consists of two main isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). libretexts.org This results in two distinct molecular ion peaks:

M⁺ peak : at m/z corresponding to the molecule with a ³⁵Cl isotope.

[M+2]⁺ peak : at m/z two units higher, corresponding to the molecule with a ³⁷Cl isotope.

The relative intensity of these two peaks is approximately 3:1, which is a characteristic signature for a molecule containing a single chlorine atom. libretexts.orgsavemyexams.com

Key fragmentation patterns further support the proposed structure. Common fragmentations for aromatic ethers include the loss of the alkyl chain. docbrown.infolibretexts.org Expected fragmentation peaks for 2-Chloro-6-fluoroethoxybenzene would include:

Loss of an ethyl group (-CH₂CH₃) : Resulting in a fragment ion corresponding to [M - 29]⁺.

Loss of the ethoxy group (-OCH₂CH₃) : Resulting in a [M - 45]⁺ fragment, which would correspond to the 2-chloro-6-fluorophenyl cation. docbrown.info

Predicted Mass Spectrometry Data for 2-Chloro-6-fluoroethoxybenzene

| m/z (Mass/Charge Ratio) | Assignment | Notes |

|---|---|---|

| 174 | [M]⁺ with ³⁵Cl | Parent molecular ion peak. |

| 176 | [M+2]⁺ with ³⁷Cl | Isotope peak, approximately 1/3 the intensity of the M⁺ peak, confirming one Cl atom. libretexts.org |

| 145 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ethoxy group. |

| 129 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical, yielding the 2-chloro-6-fluorophenyl cation. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within the molecule. msu.edu The spectrum for 2-Chloro-6-fluoroethoxybenzene would be expected to display several characteristic absorption bands that confirm its key structural features.

Aromatic C-H Stretching : Aromatic compounds typically show C-H stretching vibrations at wavenumbers just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching : The sp³-hybridized C-H bonds of the ethoxy group's methyl and methylene units will show strong absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching : Multiple bands of weak to medium intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring. libretexts.org

C-O-C (Ether) Stretching : A strong, prominent absorption corresponding to the aryl-alkyl ether linkage is anticipated in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-F and C-Cl Stretching : The carbon-halogen bonds give rise to absorptions in the fingerprint region. The C-F stretch typically appears as a strong band between 1000-1400 cm⁻¹, while the C-Cl stretch is found at lower wavenumbers, generally in the 600-800 cm⁻¹ range. uc.edu

Predicted IR Absorption Frequencies for 2-Chloro-6-fluoroethoxybenzene

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3100 | C-H Stretch | Aromatic Ring |

| 2870-2980 | C-H Stretch | Aliphatic (Ethoxy group) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1250-1300 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1000-1050 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1000-1400 | C-F Stretch | Aryl Fluoride |

| 600-800 | C-Cl Stretch | Aryl Chloride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon skeleton and proton arrangements.

¹³C NMR Spectroscopy

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in a molecule produces a single signal. masterorganicchemistry.com For 2-Chloro-6-fluoroethoxybenzene, which lacks any symmetry, all eight carbon atoms are chemically non-equivalent, and thus eight distinct signals are expected. savemyexams.com The chemical shifts (δ) are influenced by the electronegativity of the attached atoms (F, O, Cl). libretexts.org

Aromatic Carbons : Six signals are expected in the aromatic region (~110-160 ppm). The carbon atom bonded to fluorine (C-F) and the carbon bonded to oxygen (C-O) will be significantly deshielded, appearing at the downfield end of this range. The carbon bonded to chlorine (C-Cl) will also be downfield.

Aliphatic Carbons : Two signals corresponding to the ethoxy group will appear in the upfield region. The methylene carbon (-OCH₂-) is directly attached to the deshielding oxygen atom and is expected around 60-70 ppm. The terminal methyl carbon (-CH₃) is more shielded and should appear further upfield, typically around 14-16 ppm. libretexts.org

Predicted ¹³C NMR Chemical Shifts (δ) for 2-Chloro-6-fluoroethoxybenzene

| Chemical Shift (ppm) | Carbon Assignment | Reasoning |

|---|---|---|

| ~155-160 | C-F | Strongly deshielded by highly electronegative fluorine (large C-F coupling expected). |

| ~150-155 | C-O | Deshielded by the electronegative oxygen of the ether linkage. |

| ~115-130 | Aromatic C-H & C-Cl | Remaining four aromatic carbons, with C-Cl being more deshielded than C-H. |

| ~65-70 | -OCH₂- | Aliphatic carbon bonded to oxygen. libretexts.org |

| ~14-16 | -CH₃ | Terminal methyl group, relatively shielded. libretexts.org |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons through signal integration and splitting patterns (multiplicity). For 2-Chloro-6-fluoroethoxybenzene, five distinct signals are expected.

Aromatic Protons : The three protons on the benzene ring are in different chemical environments and are expected to produce three separate signals in the aromatic region (typically ~6.8-7.5 ppm). Their exact shifts and multiplicities (doublet, triplet, or doublet of doublets) depend on their coupling with each other and with the fluorine atom. Electron-donating groups like the ethoxy group tend to shift ortho and para protons upfield, while halogens have more complex effects. youtube.com

Ethoxy Protons : The ethoxy group gives two characteristic signals.

A quartet corresponding to the two methylene (-OCH₂-) protons. These protons are adjacent to the three protons of the methyl group, so their signal is split into n+1 = 3+1 = 4 lines. This signal will be downfield (~4.0-4.2 ppm) due to the deshielding effect of the adjacent oxygen atom. oregonstate.edu

A triplet corresponding to the three methyl (-CH₃) protons. These are adjacent to the two protons of the methylene group, so their signal is split into n+1 = 2+1 = 3 lines. This signal will be further upfield (~1.3-1.5 ppm). oregonstate.edu

The 3H:2H integration ratio of the triplet and quartet, respectively, is a definitive indicator of an ethoxy group.

Predicted ¹H NMR Data for 2-Chloro-6-fluoroethoxybenzene

| Chemical Shift (ppm) | Integration | Multiplicity | Proton Assignment |

|---|---|---|---|

| ~6.8-7.5 | 3H (total) | Multiplets (e.g., t, dd) | Aromatic Protons (H-3, H-4, H-5) |

| ~4.0-4.2 | 2H | Quartet (q) | -OCH₂- |

| ~1.3-1.5 | 3H | Triplet (t) | -CH₃ |

By combining these techniques, a chemist can construct a complete and verified structural identity for 2-Chloro-6-fluoroethoxybenzene. MS confirms the correct molecular formula, IR validates the presence of ether and halogenated aromatic functionalities, ¹³C NMR accounts for all eight unique carbons, and ¹H NMR confirms the 1,2,3-substitution pattern on the ring and the presence of the ethoxy group, leaving no structural ambiguity.

Chemical Reactivity and Derivatization Strategies for 2 Chloro 6 Fluoro Ethoxybenzene

Substitution Reactions at the Aromatic Ring

The reactivity of the benzene (B151609) ring in 2-Chloro-6-fluoroethoxybenzene is significantly influenced by the electronic effects of its three substituents: the activating ethoxy group and the deactivating chloro and fluoro groups.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. The ethoxy group (-OEt) is a potent activating group, donating electron density to the ring through resonance, and is an ortho, para-director. sigmaaldrich.cnrsc.orgdatapdf.com Conversely, the chloro (-Cl) and fluoro (-F) substituents are deactivating groups due to their strong inductive electron withdrawal. researchgate.netresearchgate.net However, they also possess lone pairs that can be donated through resonance, making them ortho, para-directors as well. researchgate.netresearchgate.net

In 2-Chloro-6-fluoroethoxybenzene, the directing effects of all three substituents are cooperative. The ethoxy group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. The chloro group at C2 directs to its ortho (C1, C3) and para (C5) positions, and the fluoro group at C6 directs to its ortho (C1, C5) and para (C3) positions. The strongest activating group, the ethoxy group, will predominantly govern the regioselectivity. nih.gov

Considering the combined directing effects and steric hindrance from the ortho substituents, the most probable site for electrophilic attack is the C4 position, which is para to the strongly activating ethoxy group and relatively unhindered. Substitution at the C3 and C5 positions is also possible but likely to be minor.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Chloro-6-fluoroethoxybenzene

| Reaction Type | Reagents | Major Product | Minor Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-chloro-6-fluoroethoxybenzene | 3-Nitro and 5-Nitro isomers |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-2-chloro-6-fluoroethoxybenzene | 3-Bromo and 5-Bromo isomers |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-2-chloro-6-fluoroethoxybenzene | Likely very low yield due to deactivation by halogens |

Note: Friedel-Crafts reactions are often inhibited on strongly deactivated rings. sigmaaldrich.cn

Studies on related compounds, such as the nitration of p-haloanisoles, have shown that substitution occurs primarily at the position ortho to the methoxy (B1213986) group. datapdf.comescholarship.org For 2,6-dihaloanisoles, electrophilic substitution like nitration is directed to the C4 position. google.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. libretexts.org In 2-Chloro-6-fluoroethoxybenzene, the chloro and fluoro groups serve this purpose.

A critical aspect of SNAr reactions is the nature of the leaving group. Contrary to SN2 reactions, the leaving group ability in SNAr follows the order F > Cl > Br > I. oup.comnih.gov This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), which is favored by the high electronegativity of fluorine. google.comoup.comnih.gov

Therefore, in 2-Chloro-6-fluoroethoxybenzene, the fluorine atom at the C6 position is the more probable site for nucleophilic displacement. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the fluoride. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2-chloro-6-methoxyethoxybenzene. Research on polyhalogenated aromatics confirms that fluorine is an excellent leaving group in SNAr reactions. acs.org

Reactions Involving the Ethoxy Group

The ethoxy group itself can be a site of chemical transformation, primarily through cleavage of the ether linkage.

Ether Cleavage Reactions

Aryl alkyl ethers are susceptible to cleavage by strong acids, most commonly hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgossila.comunivook.comlookchem.cnpearson.comtransformationtutoring.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. This is followed by a nucleophilic attack of the halide ion (Br⁻ or I⁻) on the less sterically hindered carbon of the ether.

In the case of 2-Chloro-6-fluoroethoxybenzene, the cleavage will occur at the ethyl-oxygen bond. The halide will attack the ethyl group via an SN2 mechanism, as the phenyl carbon is resistant to such attacks. libretexts.orgossila.com This reaction provides a direct route to 2-chloro-6-fluorophenol (B1225318) and the corresponding ethyl halide.

Reaction Scheme: 2-Chloro-6-fluoroethoxybenzene + HBr → 2-Chloro-6-fluorophenol + CH₃CH₂Br

This method is a standard procedure for the dealkylation of aryl alkyl ethers. stackexchange.com

Functional Group Transformations of Alkyl Moieties

Direct chemical modification of the ethyl group in 2-Chloro-6-fluoroethoxybenzene without cleavage of the ether bond is generally not a primary synthetic strategy. The aromatic ring and the halogen substituents present more accessible sites for reaction. Reactions such as free-radical halogenation would likely be unselective and could also affect the activated benzylic-like position of the ethoxy group, but such transformations are less common compared to the reactions on the aromatic ring itself.

Transformations Involving Halogen Atoms

The chlorine and fluorine atoms on the aromatic ring are key handles for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl >> F. nih.govmdpi.com The strength of the carbon-halogen bond is a major factor, with the C-F bond being significantly stronger than the C-Cl bond. nih.gov This difference in reactivity allows for selective functionalization of the C-Cl bond in the presence of a C-F bond.

Various palladium-catalyzed reactions can be envisioned for the selective derivatization of the chloro substituent in 2-Chloro-6-fluoroethoxybenzene.

Table 2: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product (at C2) |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-6-fluoroethoxybenzene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | 2-Alkynyl-6-fluoroethoxybenzene |

| Buchwald-Hartwig Amination | Amine | Pd(dba)₂ / Ligand / Base | N-Aryl/alkyl-2-amino-6-fluoroethoxybenzene |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | 2-Alkenyl-6-fluoroethoxybenzene |

While C-F bond activation is more challenging, specialized catalyst systems, often involving nickel or palladium with specific ligands, have been developed to facilitate the cross-coupling of aryl fluorides. nih.govacs.orgresearchgate.net This opens up the possibility of a two-step derivatization, first at the more reactive C-Cl bond and subsequently at the C-F bond under more forcing conditions or with a specific catalyst system. Iron-catalyzed cross-coupling reactions have also shown promise in the selective coupling of aryl chlorides. bond.edu.authieme-connect.decommonorganicchemistry.com

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful technique in organometallic chemistry for the creation of new carbon-metal bonds, which can then be used to form carbon-carbon or carbon-heteroatom bonds. wikipedia.org In the context of 2-Chloro-6-fluoroethoxybenzene, this reaction typically involves the exchange of the chlorine or fluorine atom with a metal, most commonly lithium or magnesium.

The rate of halogen-metal exchange is influenced by the nature of the halogen, with the general trend being I > Br > Cl. wikipedia.org Therefore, the chlorine atom in 2-Chloro-6-fluoroethoxybenzene is more susceptible to exchange than the fluorine atom. The presence of the ortho-ethoxy group can accelerate the reaction through a chelating effect, stabilizing the resulting organometallic intermediate. wikipedia.org

Common reagents for this transformation include alkyllithium reagents like n-butyllithium or Grignard reagents. wikipedia.org The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions. google.com The resulting organolithium or organomagnesium species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups onto the aromatic ring.

Table 1: Halogen-Metal Exchange Reactions of Aryl Halides

| Aryl Halide | Reagent | Product | Application | Reference |

| Aryl chloride | n-Butyllithium | Aryllithium | Preparation of organolithium reagents | wikipedia.org |

| Aryl bromide | Isopropylmagnesium chloride | Arylmagnesium chloride | Grignard reagent formation | wikipedia.org |

| Aryl iodide | Lithium metal | Aryllithium | Synthesis of organolithium compounds | wikipedia.org |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Positions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 2-Chloro-6-fluoroethoxybenzene, the chloro and fluoro substituents serve as handles for these powerful transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. harvard.edufishersci.co.uk This reaction is widely used for the synthesis of biaryls and has a broad substrate scope. fishersci.co.ukresearchgate.net In the case of 2-Chloro-6-fluoroethoxybenzene, the chlorine atom is the more reactive site for Suzuki coupling. harvard.edu The reaction can be used to introduce a wide variety of aryl or vinyl groups at the 2-position. The use of specialized ligands can enhance the reactivity and selectivity of the palladium catalyst. nih.gov

Heck Reaction:

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comdiva-portal.org This reaction is a valuable tool for the formation of carbon-carbon bonds and is tolerant of a wide range of functional groups. nih.gov With 2-Chloro-6-fluoroethoxybenzene, the reaction would likely occur at the more reactive C-Cl bond, allowing for the introduction of a vinyl group. scirp.org The regioselectivity of the Heck reaction can be influenced by both electronic and steric factors. diva-portal.org

Sonogashira Coupling:

The Sonogashira coupling is the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglucp.net This reaction is a highly efficient method for the synthesis of arylalkynes. beilstein-journals.orgnanochemres.org For 2-Chloro-6-fluoroethoxybenzene, the Sonogashira coupling would proceed at the chloro position to introduce an alkynyl substituent. rsc.org The reaction typically requires a copper(I) co-catalyst, although copper-free methods have been developed. organic-chemistry.org

Table 2: Cross-Coupling Reactions and their Key Features

| Reaction | Coupling Partners | Catalyst System | Key Bond Formed | Reference |

| Suzuki-Miyaura | Organoboron compound + Organic halide | Palladium catalyst + Base | C-C (aryl-aryl, aryl-vinyl) | harvard.edufishersci.co.uk |

| Heck | Alkene + Organic halide | Palladium catalyst + Base | C-C (vinyl-aryl) | mdpi.comdiva-portal.org |

| Sonogashira | Terminal alkyne + Organic halide | Palladium catalyst + Copper(I) cocatalyst + Base | C-C (alkynyl-aryl) | organic-chemistry.orglucp.net |

Oxidation and Reduction Reactions

While the aromatic ring of 2-Chloro-6-fluoroethoxybenzene is relatively stable to oxidation and reduction, the ethoxy group can undergo specific transformations.

Oxidation of the ethoxy group is generally challenging without affecting other parts of the molecule. However, under specific conditions, it might be possible to oxidize the benzylic position of the ethyl group, although this is not a common reaction for this specific compound. khanacademy.org More typically, oxidation reactions would target other functional groups if they were present on derivatives of the parent molecule.

Reduction of the chloro group can be achieved using various methods, such as catalytic hydrogenation or with reducing agents like lithium aluminum hydride. The fluoro group is generally more resistant to reduction. Selective reduction of the chloro group would yield 2-fluoroethoxybenzene.

Synthesis of Advanced Derivatives for Specific Applications

The reactivity of 2-Chloro-6-fluoroethoxybenzene at its halogenated positions allows for the synthesis of a wide array of advanced derivatives with tailored properties for specific applications.

By employing the cross-coupling reactions described above, a diverse range of substituents can be introduced. For example, Suzuki coupling can be used to synthesize biaryl derivatives that may have applications in materials science or as pharmaceutical intermediates. researchgate.net Sonogashira coupling can lead to the formation of acetylenic derivatives, which are valuable building blocks in organic synthesis and can be further elaborated into more complex structures. beilstein-journals.org

Furthermore, the organometallic intermediates generated through halogen-metal exchange can be reacted with various electrophiles to introduce functional groups such as carboxyl, hydroxyl, or amino groups, leading to the synthesis of functionalized fluoroethoxybenzene derivatives. google.com These derivatives can serve as key precursors for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. nih.gov For instance, the related compound 2-chloro-6-fluorobenzaldehyde (B137617) is an intermediate in the production of certain antiseptics. wikipedia.org

Applications of 2 Chloro 6 Fluoro Ethoxybenzene and Its Derivatives in Scientific Research

Role as Synthetic Intermediates and Building Blocks

The reactivity of the 2-chloro-6-fluoroethoxybenzene scaffold allows for its use as a foundational component in the synthesis of a variety of organic molecules.

Fine chemicals are pure, single substances produced in limited quantities and are often used as specialty chemicals in various industries, including pharmaceuticals and agrochemicals. umb.edu The structural motif of 2-chloro-6-fluoroethoxybenzene is found within more complex fine chemicals. For instance, related structures like 2-chloro-6-fluorotoluene (B1346809) are used to prepare 2-chloro-6-fluorobenzaldehyde (B137617), an important intermediate for pharmaceuticals and pesticides. wikipedia.orggoogle.com Similarly, 2-chloro-6-fluoroaniline (B1301955) is a key intermediate in the synthesis of the drug lumiracoxib. google.com While direct large-scale use of 2-chloro-6-fluoroethoxybenzene as a precursor for a named fine chemical is not extensively documented in publicly available literature, its structural elements are present in various synthetic targets. For example, the related compound 1-bromo-3-chloro-5-(2-fluoroethoxy)benzene (B1415893) serves as an intermediate for synthesizing more complex organic molecules through reactions like nucleophilic substitution and cross-coupling. smolecule.com

A scaffold refers to the core structure of a molecule to which various functional groups can be attached. The 2-chloro-6-fluorophenyl group, a core component of 2-chloro-6-fluoroethoxybenzene, has been incorporated as a key scaffold in the development of complex, biologically active molecules. This scaffold is valued for its specific steric and electronic properties, which can influence how a larger molecule interacts with biological targets.

For example, the 2-chloro-6-fluorophenyl moiety has been used as a scaffold in the synthesis of potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain. nih.gov In these complex structures, the 2-chloro-6-fluorophenylamino group is attached to a larger heterocyclic system, demonstrating its utility as a foundational building block for creating sophisticated molecular architectures. nih.gov Similarly, this scaffold is present in compounds designed as P2X7 receptor modulators, which are being investigated for various diseases. googleapis.comgoogle.com

Contributions to Medicinal Chemistry Research (Preclinical, Non-Human Focus)

The structural features of 2-chloro-6-fluoroethoxybenzene derivatives have made them attractive for medicinal chemists in the preclinical stages of drug discovery. The presence of halogen atoms can influence a molecule's metabolic stability, binding affinity, and membrane permeability.

The 2-chloro-6-fluorophenyl group, derived from structures related to 2-chloro-6-fluoroethoxybenzene, is a key component in the design and synthesis of various bioactive molecules. Researchers have incorporated this group into different molecular frameworks to create compounds with potential therapeutic applications.

A notable example is in the development of anti-HIV agents. nih.gov Derivatives containing a 6-(2-chloro-6-fluorobenzyl) group have been synthesized and shown to be highly potent inhibitors of HIV-1 reverse transcriptase. nih.gov Another area of research is the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, which have potential applications in treating neurodegenerative diseases and pain. googleapis.com The 2-chloro-6-fluorophenyl moiety has been incorporated into the structure of these inhibitors. googleapis.com Furthermore, derivatives have been synthesized for use as PET imaging agents for serotonin (B10506) transporters, highlighting the versatility of this chemical group in creating molecules for both therapeutic and diagnostic purposes. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, as they involve synthesizing a series of related compounds to understand how specific structural modifications affect their biological activity. nih.govresearchgate.net The 2-chloro-6-fluorophenyl group has been a key feature in several SAR studies.

In the development of HIV-1 reverse transcriptase inhibitors, a comparison between compounds with a 6-(2-chloro-6-fluorobenzyl) group and those with a 6-(2,6-difluorobenzyl) group helped to elucidate the role of the chloro and fluoro substituents on antiviral activity. nih.gov These studies revealed that the presence and stereochemistry of substituents on the pyrimidine (B1678525) ring, in combination with the 2-chloro-6-fluorobenzyl group, significantly influenced the inhibitory potency against both wild-type and mutant strains of HIV-1. nih.gov

Similarly, in the pursuit of mPGES-1 inhibitors, an extensive SAR study was conducted where various modifications were made to a benzimidazole-based scaffold containing a 2-((2-chloro-6-fluorophenyl)amino) group. nih.gov This systematic approach led to the identification of a compound with potent enzymatic and cell-based activity. nih.gov

Derivatives incorporating the 2-chloro-6-fluorophenyl scaffold have been shown to modulate the activity of several important biological targets in preclinical research.

Enzymes: As mentioned, derivatives have been developed as potent inhibitors of enzymes like HIV-1 reverse transcriptase nih.gov and microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov In the case of mPGES-1 inhibitors, the lead compound demonstrated high selectivity over other related enzymes like COX-1 and COX-2. nih.gov Isatin analogs bearing a 4-(2-fluoroethoxy)benzyl group have also been synthesized and evaluated as inhibitors of caspase-3, an enzyme involved in apoptosis. nih.gov

Receptors: The 2-chloro-6-fluorophenyl group is a component of molecules designed to modulate the P2X7 receptor, an ion channel involved in inflammation and pain. googleapis.comgoogle.com These compounds are being investigated for their potential to treat a range of conditions associated with P2X7 receptor activity. google.com

The table below summarizes the biological targets modulated by derivatives containing the 2-chloro-6-fluorophenyl moiety.

| Biological Target | Type | Therapeutic Area (Preclinical) | Reference |

| HIV-1 Reverse Transcriptase | Enzyme | Antiviral (HIV) | nih.gov |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Enzyme | Anti-inflammatory, Analgesia | nih.gov |

| Monoacylglycerol Lipase (MAGL) | Enzyme | Neurodegenerative Diseases, Pain | googleapis.com |

| P2X7 Receptor | Receptor (Ion Channel) | Inflammatory Diseases, Pain | googleapis.comgoogle.com |

| Caspase-3 | Enzyme | Apoptosis-related conditions | nih.gov |

| Serotonin Transporters (SERT) | Transporter | Neurological Imaging | researchgate.net |

Applications in Agrochemical Research

While halogenated and fluorinated benzene (B151609) derivatives are known classes of compounds investigated in agrochemical research, specific studies detailing the direct application of 2-Chloro-6-fluoro ethoxybenzene as a key intermediate in the synthesis of pesticides or herbicides are not prominently documented in available scientific literature. The structural motif of a substituted chloro-fluoro-benzene is common in various agrochemicals; however, direct evidence linking this specific ethoxybenzene derivative to pesticide or herbicide development is scarce.

Synthesis of Pesticide and Herbicide Intermediates

There is no direct evidence in the searched literature to suggest that this compound is a widely used intermediate for pesticide and herbicide synthesis. While related compounds like 2-chloro-6-fluorobenzaldehyde are utilized in the production of pesticides, the role of this compound in this context is not established. wikipedia.org

Materials Science Applications

The application of this compound in materials science is not well-documented. Fluorinated organic molecules are of interest in this field for their unique properties, but specific research on this compound's role is not readily found.

Functionalization of Fluorinated Materials

Information regarding the use of this compound for the functionalization of fluorinated materials is not available in the reviewed sources.

Polymer Chemistry and Advanced Material Synthesis

There are no specific examples in the available literature of this compound being used as a monomer or precursor in polymer chemistry or for the synthesis of advanced materials.

Development of New Chemical Entities and Reaction Mechanisms

The role of this compound in the development of new chemical entities or in the study of reaction mechanisms is not a prominent feature of the available scientific literature. While the synthesis of related chloro-fluoro-alkoxybenzenes has been described, detailed studies on the reaction mechanisms involving this compound or its application in creating novel chemical scaffolds are not specified. rsc.org

Theoretical and Computational Studies on 2 Chloro 6 Fluoro Ethoxybenzene

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations have become an indispensable tool for predicting molecular structure, reactivity, and various properties, offering a cost-effective alternative to purely empirical methods. diva-portal.org For a molecule like 2-Chloro-6-fluoroethoxybenzene, these methods can provide deep insights into its behavior at an electronic level. Calculations are typically performed using methods like Hartree-Fock (HF) or Density Functional Theory (DFT) to solve the Schrödinger equation, yielding information on electron distribution, molecular orbital energies, and reaction energetics. diva-portal.orgpleiades.online Studies on similarly substituted benzenes have demonstrated that quantum chemical methods can successfully predict reactivity trends and elucidate the effects of different substituents on the aromatic ring. pleiades.onlineacs.orgscispace.com

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for medium-to-large systems, providing a balance between computational cost and accuracy. nih.govnih.gov For 2-Chloro-6-fluoroethoxybenzene, DFT calculations would be instrumental in determining its ground-state geometry, electronic properties, and the distribution of electron density.

Key electronic properties that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wikipedia.orgnumberanalytics.com The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. ajchem-a.compku.edu.cn For large systems where FMOs can be delocalized, specialized techniques can help pinpoint the locality of chemical reactivity. acs.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.comchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other species. researchgate.net Regions of negative potential (typically colored red or blue) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue or green) are electron-poor and prone to nucleophilic attack. chemrxiv.org For 2-Chloro-6-fluoroethoxybenzene, the MEP would reveal the influence of the electronegative chloro, fluoro, and oxygen atoms on the electrostatic landscape of the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.orgwisc.edu This analysis provides detailed information on charge distribution (natural atomic charges), hybridization, and donor-acceptor interactions within the molecule, which are delocalization effects signaling departures from an idealized Lewis structure. uni-muenchen.denumberanalytics.comq-chem.com

The following table presents hypothetical electronic properties for 2-Chloro-6-fluoroethoxybenzene, calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set. These values are illustrative and based on trends observed in similar halogenated aromatic ethers. scispace.comnih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2-Chloro-6-fluoroethoxybenzene

| Property | Hypothetical Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 | eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 | eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 | Debye | Measures overall molecular polarity |

| Natural Charge on Cl | -0.05 | e | Quantifies the partial charge on the chlorine atom |

| Natural Charge on F | -0.15 | e | Quantifies the partial charge on the fluorine atom |

| Natural Charge on O | -0.50 | e | Quantifies the partial charge on the oxygen atom |

Conformational Analysis and Rotamer Studies

The ethoxy group in 2-Chloro-6-fluoroethoxybenzene is not rigid and can rotate around the C(aromatic)-O bond. This rotation gives rise to different conformers, or rotamers, which have distinct energies and populations at equilibrium. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Computational studies on substituted anisoles and diphenyl ethers have shown that the orientation of the alkoxy group relative to the aromatic ring is influenced by steric and electronic effects. acs.org For 2-Chloro-6-fluoroethoxybenzene, the presence of two ortho substituents (Cl and F) would create significant steric hindrance, likely influencing the preferred conformation of the ethoxy group.

The primary dihedral angle of interest is C(6)-C(1)-O-C(ethyl). A potential energy surface scan, where the energy of the molecule is calculated at incremental changes of this dihedral angle, can map out the rotational profile. Such studies on similar molecules often use methods like MP2 or CCSD(T) to accurately capture the subtle energetic differences and rotational barriers. nih.gov The results of such an analysis would indicate whether the ethoxy group prefers to be planar with the benzene (B151609) ring or twisted out of the plane to minimize steric repulsion with the ortho-halogen atoms. Studies on related ethers have shown that such rotational barriers can be on the order of several kcal/mol. cdnsciencepub.comacs.org

Table 2: Hypothetical Relative Energies of 2-Chloro-6-fluoroethoxybenzene Rotamers

| Conformer Description (C-C-O-C Dihedral) | Hypothetical Relative Energy (kcal/mol) | Comments |

|---|---|---|

| Planar (0°) | 2.5 | High energy due to steric clash between ethyl group and ortho-substituents. |

| Perpendicular (90°) | 0.0 | Likely the most stable conformer, minimizing steric repulsion. |

| Planar (180°) | 3.0 | High energy due to steric clash. |

| Transition State | 3.5 | Represents the energy barrier to rotation between stable conformers. |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations excel at describing the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in a solution). MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system. acs.orgresearchgate.net

For 2-Chloro-6-fluoroethoxybenzene, MD simulations could provide valuable insights into:

Solvation Structure: How solvent molecules (e.g., water, chloroform) arrange themselves around the solute molecule.

Intermolecular Interactions: The nature and strength of interactions, such as hydrogen bonds or halogen bonds, between the solute and solvent or between solute molecules themselves.

Dynamical Properties: Rotational and translational diffusion of the molecule within the liquid, which can be related to experimental NMR relaxation data. researchgate.net

Simulations of substituted benzenes in various solvents have shown that the specific arrangement of solvent molecules can be complex and that interactions can influence the conformational preferences of the solute. beilstein-journals.orgnih.gov An atomistic force field for 2-Chloro-6-fluoroethoxybenzene would be developed, potentially parametrized using high-level quantum mechanical data, to ensure the simulation accurately reflects the underlying physics. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. schrodinger.commpg.de

NMR Spectra: The gauge-including atomic orbital (GIAO) method, typically used in conjunction with DFT, can predict nuclear magnetic shielding tensors. nih.gov These can be converted into chemical shifts (δ) for nuclei like ¹H, ¹³C, and ¹⁹F by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). acs.org Comparing the predicted spectrum with the experimental one is a powerful method for structural elucidation and signal assignment. schrodinger.com

IR Spectra: The vibrational frequencies and their corresponding intensities can also be calculated at the DFT level. researchgate.net These calculations yield a theoretical infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental ones, they can be scaled by an empirical factor to achieve good agreement. This comparison helps in assigning specific vibrational modes to the observed absorption bands.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Chloro-6-fluoroethoxybenzene (Referenced to TMS)

| Atom | Hypothetical Chemical Shift (ppm) | Comments |

|---|---|---|

| Aromatic CH (3 positions) | 6.9 - 7.4 | Complex splitting pattern expected due to H-H and H-F coupling. |

| -O-CH₂- | 4.2 | Shifted downfield by the electronegative oxygen. |

| -CH₃ | 1.4 | Typical range for an ethyl group. |

| C1 (C-O) | 155 | Deshielded by both oxygen and halogens. |

| C2 (C-Cl) | 130 | Influence of chlorine substituent. |

| C6 (C-F) | 160 (with large C-F coupling) | Strongly deshielded by fluorine. |

| Aromatic C (3, 4, 5) | 115 - 128 | Range for other aromatic carbons. |

| -O-CH₂- | 69 | Carbon of the ethyl group attached to oxygen. |

| -CH₃ | 15 | Terminal methyl carbon. |

Structure-Property Relationships Derived from Computational Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. doi.org These models use molecular descriptors—numerical values derived from the chemical structure, often through computational methods—to predict properties that are difficult or expensive to measure experimentally. conicet.gov.ar

For a compound like 2-Chloro-6-fluoroethoxybenzene, which belongs to the class of halogenated organic pollutants, QSPR models are particularly useful for predicting environmental fate parameters. Studies on halogenated diphenyl ethers and other persistent organic pollutants have successfully used QSPR to predict properties like subcooled liquid vapor pressure, octanol-water partition coefficient (Kow), and photolysis rates. doi.orgnih.govresearchgate.net

The process would involve:

Calculating a wide range of molecular descriptors for 2-Chloro-6-fluoroethoxybenzene using DFT and other computational tools.

Using a dataset of related compounds with known experimental properties to build a statistical model (e.g., using multiple linear regression or partial least squares).

Applying the model to predict the properties of 2-Chloro-6-fluoroethoxybenzene.

Table 4: Selected Molecular Descriptors for a Hypothetical QSPR Study of 2-Chloro-6-fluoroethoxybenzene

| Descriptor Type | Example Descriptor | Significance |

|---|---|---|

| Constitutional | Molecular Weight (Mw) | Basic property related to size. |

| Number of Chlorine/Fluorine atoms | Quantifies halogen content. | |

| Topological | Wiener Index | Describes molecular branching. |

| Geometrical | Molecular Volume | Relates to steric interactions and size. |

| Electronic | Dipole Moment (μ) | Describes polarity. |

| HOMO/LUMO Energies | Relates to reactivity and interaction potential. | |

| Most negative partial charge (q-) | Indicates sites for electrostatic interaction. | |

| Mean Molecular Polarizability (α) | Describes response to an electric field. |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge lies in establishing efficient and environmentally benign methods for the synthesis of 2-Chloro-6-fluoroethoxybenzene. Current approaches for analogous structures often rely on multi-step procedures that may not be optimal in terms of atom economy or sustainability. Future research should focus on developing novel synthetic pathways that are both high-yielding and green.

Key areas for investigation include:

Advanced Nucleophilic Aromatic Substitution (SNAr): One promising route involves the nucleophilic substitution of a fluorine atom in a precursor like 1-chloro-2,3-difluorobenzene (B1304198) with sodium ethoxide. Research could focus on optimizing reaction conditions, such as solvent systems and temperature, to maximize regioselectivity and yield.

Etherification of 2-Chloro-6-fluorophenol (B1225318): A classical Williamson ether synthesis approach, reacting 2-chloro-6-fluorophenol with a fluoroethylating agent, is a viable route. However, challenges include the availability and reactivity of the appropriate fluoroethylating agent. The development of novel, highly reactive electrophilic fluoroethylating reagents would be a significant advancement. A similar strategy has been successfully employed for the synthesis of the isomeric 4-Chloro-(1-fluoroethoxy)benzene, where a phenol (B47542) derivative was reacted with (1-fluoroethyl)(phenyl)(2,4,6-trimethoxyphenyl)sulfonium tetrafluoroborate (B81430) in the presence of a base, yielding the product in 83% yield. rsc.org

Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions could provide a more versatile and efficient synthesis. For instance, palladium-catalyzed methods are widely used for forming C-O bonds. smolecule.com Research into copper-catalyzed reactions, which are often cheaper and more sustainable, could also yield significant results. researchgate.net The use of iron-based catalysts, known for their low cost and environmental friendliness, presents another avenue for exploration. smolecule.com

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Reagents/Catalysts | Potential Advantages | Challenges |

| Nucleophilic Aromatic Substitution | 1-Chloro-2,3-difluorobenzene | Sodium Ethoxide, Polar Aprotic Solvents (e.g., DMF, DMSO) smolecule.com | Potentially high yield, direct introduction of ethoxy group. | Regioselectivity control, harsh reaction conditions. |

| Williamson Ether Synthesis | 2-Chloro-6-fluorophenol | Fluoroethylating agent (e.g., 2-fluoroethyl tosylate), Base (e.g., Cs₂CO₃) rsc.org | Well-established reaction, potentially milder conditions. | Availability and reactivity of fluoroethylating agent. |

| Palladium-Catalyzed Coupling | 2-Chloro-6-fluorobromobenzene, Ethanol (B145695) | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., triphenylphosphine), Base | High functional group tolerance, versatility. smolecule.com | Catalyst cost and removal, ligand sensitivity. |

| Copper-Catalyzed Coupling | 2-Chloro-6-fluorobromobenzene, Ethanol | Copper(I) salt, Ligand, Base | Lower cost than palladium, good for C-O bond formation. researchgate.net | Often requires higher temperatures, catalyst loading. |

Exploration of Novel Reactivity Patterns

The interplay between the electron-withdrawing chloro and fluoro groups and the electron-donating ethoxy group is expected to result in unique reactivity for 2-Chloro-6-fluoroethoxybenzene. A thorough investigation of its reaction patterns is essential for unlocking its synthetic potential.

Future research should explore:

Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents need to be systematically studied. The activating, ortho-para directing ethoxy group is in conflict with the deactivating, ortho-para directing halogen atoms. Computational studies could predict the most likely sites for substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), followed by experimental validation.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the ortho-fluorine, could be a site for nucleophilic attack. Investigating its displacement by various nucleophiles (e.g., amines, thiols, alkoxides) could lead to a diverse range of derivatives.

Ortho-metalation: Directed ortho-metalation (DoM) using strong bases could allow for functionalization at the position between the fluorine and ethoxy groups, a site not easily accessible through classical EAS.

Side-Chain Reactivity: Reactions involving the ethoxy group, such as ether cleavage or functionalization of the ethyl chain, could also be explored to create new molecular architectures.

Targeted Synthesis of High-Value Derivatives

Based on the known applications of structurally similar compounds, 2-Chloro-6-fluoroethoxybenzene can be considered a valuable intermediate for the synthesis of high-value molecules, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical Intermediates: Halogenated aromatic compounds are prevalent in medicinal chemistry. For example, 2-chloro-6-fluorobenzaldehyde (B137617) is an intermediate in the synthesis of antiseptics like dicloxacillin (B1670480) and flucloxacillin. wikipedia.org Similarly, other fluoroethoxybenzene derivatives are used as precursors for monoacylglycerol lipase (B570770) (MAGL) inhibitors, which have potential applications in treating neurodegenerative diseases and pain. googleapis.com Targeted synthesis of aminated or sulfonated derivatives of 2-Chloro-6-fluoroethoxybenzene could yield novel bioactive compounds.

Agrochemicals: The combination of halogens and an ether linkage is a common motif in agrochemicals. Research could focus on synthesizing derivatives and screening them for potential herbicidal, fungicidal, or insecticidal activity.

Materials Science: Aryl ethers can be used as monomers for high-performance polymers like polyaryletherketones (PEEK). The specific substitution pattern of 2-Chloro-6-fluoroethoxybenzene could be exploited to create polymers with tailored properties, such as thermal stability, chemical resistance, and specific optical properties. smolecule.com

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and saving resources. Applying these methods to 2-Chloro-6-fluoroethoxybenzene is a crucial step in its rational development.

Predicting Reaction Outcomes: Density Functional Theory (DFT) can be used to model reaction pathways for electrophilic and nucleophilic substitutions, helping to predict regioselectivity and activation barriers. This can guide the choice of reagents and reaction conditions for desired outcomes.

Spectroscopic Characterization: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which would be invaluable for characterizing the compound and its derivatives once synthesized. nih.govdntb.gov.ua

Molecular Property Prediction: Modeling can provide insights into the molecule's electronic properties, such as its dipole moment and electrostatic potential surface. This information is critical for understanding its intermolecular interactions and for designing derivatives with specific binding properties for biological targets or for self-assembly in materials. Studies on similar molecules like 4-chloroethoxybenzene have used computational models to understand their behavior and interactions in different environments. tandfonline.com

Integration with Emerging Technologies in Organic Synthesis

To overcome the challenges of traditional batch synthesis, the integration of modern technologies can offer more efficient, safer, and scalable routes to 2-Chloro-6-fluoroethoxybenzene and its derivatives. beilstein-institut.de

Continuous Flow Chemistry: Flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially for potentially hazardous reactions. smolecule.com They are well-suited for optimizing reaction conditions and for scaling up production.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. smolecule.com This could be particularly useful for accelerating slow reactions like certain nucleophilic aromatic substitutions.

Photocatalysis and Electrosynthesis: These green chemistry techniques use light or electricity, respectively, to drive chemical reactions under mild conditions, reducing the need for harsh reagents. smolecule.com They represent a frontier for discovering novel reactivity patterns.

Automation and High-Throughput Screening: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions or to synthesize libraries of derivatives for biological or materials screening, accelerating the discovery process. beilstein-institut.de

The table below summarizes the potential benefits of integrating these emerging technologies.

| Technology | Potential Application in 2-Chloro-6-fluoroethoxybenzene Chemistry | Key Benefits |

| Continuous Flow Chemistry | Synthesis of the parent compound and its derivatives. | Enhanced safety, scalability, precise process control. smolecule.com |

| Microwave-Assisted Synthesis | Accelerating nucleophilic substitution and cross-coupling reactions. | Reduced reaction times, improved yields. smolecule.com |

| Photocatalysis/Electrosynthesis | Novel C-H functionalization or C-C bond-forming reactions. | Mild reaction conditions, unique reactivity, sustainability. smolecule.combeilstein-institut.de |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of derivative libraries. | Accelerated optimization and discovery, increased efficiency. beilstein-institut.de |

By systematically addressing these research directions and embracing new technologies, the scientific community can unlock the full potential of 2-Chloro-6-fluoroethoxybenzene as a valuable building block for future innovations.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-fluoro ethoxybenzene, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation and etherification steps. Key methods include:

- Electrophilic Substitution : Chlorination/fluorination of ethoxybenzene derivatives using reagents like Cl2/FeCl3 or HF/pyridine. Regioselectivity is controlled by the electron-donating ethoxy group, directing substituents to the para and ortho positions .

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with halogenated aryl precursors. Optimizing ligand choice (e.g., SPhos) and solvent (e.g., THF) improves yields .

- Ether Formation : Nucleophilic substitution of 2-chloro-6-fluorophenol with ethylating agents (e.g., ethyl bromide/K2CO3 in DMF). Temperature (80–100°C) and reaction time (12–24 hrs) critically affect purity .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

- <sup>1</sup>H/ <sup>13</sup>C NMR : The ethoxy group (-OCH2CH3) appears as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.4–3.7 ppm). Aromatic protons show splitting patterns consistent with chlorine and fluorine substituents (e.g., doublets at δ 6.8–7.2 ppm) .

- IR Spectroscopy : Stretching vibrations for C-O (1250–1050 cm<sup>−1</sup>), C-Cl (750–550 cm<sup>−1</sup>), and C-F (1100–1000 cm<sup>−1</sup>) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 174 (M<sup>+</sup>) and fragments like [C6H4ClF]<sup>+</sup> (m/z 130) validate the structure .

Advanced Research Questions

Q. What factors govern the regioselectivity of electrophilic substitution reactions in this compound?

Regioselectivity is dictated by the interplay of substituents:

- Ethoxy Group (-OCH2CH3) : Strongly activates the ring via electron donation, directing electrophiles to the para position relative to the ethoxy group .

- Chlorine and Fluorine : Both are meta-directing but differ in electronegativity. Fluorine’s inductive effect slightly deactivates the ring, favoring substitution at positions less hindered sterically .

- Competitive Effects : In nitration, the ethoxy group dominates, yielding para-nitro derivatives. For halogenation, steric hindrance from chlorine may shift reactivity to adjacent positions .

Q. How does this compound serve as a precursor in pharmaceutical intermediates?

- Active Pharmaceutical Ingredients (APIs) : The compound’s halogen-ethoxy motif is leveraged in synthesizing kinase inhibitors. For example, coupling with pyrazole derivatives via Buchwald-Hartwig amination yields candidates for anticancer agents .

- Prodrug Design : Ethoxy groups enhance lipophilicity, improving blood-brain barrier penetration. Fluorine substitution mitigates metabolic degradation, as seen in neuroactive compound prototypes .

- SAR Studies : Systematic modification of substituents (e.g., replacing chlorine with bromine) reveals trends in bioactivity. Computational docking (e.g., AutoDock Vina) validates interactions with target proteins like COX-2 .

Data Contradictions and Methodological Considerations

Q. How can researchers address discrepancies in reported reactivity of this compound under varying conditions?

- Substitution vs. Elimination : Higher temperatures (>120°C) favor elimination (e.g., HCl loss) over substitution. Contrasting results in literature may stem from uncontrolled heating rates; use of microwave-assisted synthesis ensures reproducibility .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution yields, while nonpolar solvents (toluene) promote coupling reactions. Conflicting reports on solvent efficacy often arise from trace moisture—strict anhydrous conditions are critical .

- Catalyst Variability : Pd(PPh3)4 vs. Pd(OAc)2/XPhos systems yield divergent coupling efficiencies. Pre-catalyst activation (e.g., ligand exchange) must be standardized .

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H8ClFO | |

| Molecular Weight | 174.6 g/mol | |

| Melting Point | 45–48°C | |

| Boiling Point | 210–215°C (760 mmHg) | |

| Solubility in DMSO | >50 mg/mL | |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.